molecular formula C18H17F2N5O B2359368 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415504-05-9

7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2359368
CAS No.: 2415504-05-9
M. Wt: 357.365
InChI Key: SDIYCMZLAPKFTL-UHFFFAOYSA-N
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Description

7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of fluorine atoms and a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The incorporation of fluorine atoms into the molecular structure often enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the piperidine moiety: This step involves the reaction of the quinazolinone intermediate with a piperidine derivative, such as 1-(5-fluoropyrimidin-2-yl)piperidine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a similar piperidine moiety and fluorine substitution.

    5-Fluoro-2-cyano pyrimidine: A fluorinated pyrimidine derivative with potential biological activity.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Compounds with similar structural features and biological activities.

Uniqueness

7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one is unique due to its specific combination of a quinazolinone core, fluorine atoms, and a piperidine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O/c19-13-1-2-15-16(7-13)23-11-25(17(15)26)10-12-3-5-24(6-4-12)18-21-8-14(20)9-22-18/h1-2,7-9,11-12H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIYCMZLAPKFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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